molecular formula C₅₃H₉₃N₁₅O₁₃ B612711 H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH CAS No. 199727-68-9

H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH

Cat. No. B612711
M. Wt: 1148.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peptides are short chains of amino acids linked by peptide bonds. They are distinguished from proteins on the basis of size, typically containing fewer than 50 monomer units. The peptide you mentioned is a sequence of amino acids, each represented by a three-letter abbreviation. For example, Arg represents arginine, Val represents valine, and so on.



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, which is attached to insoluble polymer beads.



Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These techniques can provide detailed information about the three-dimensional arrangement of atoms in the peptide.



Chemical Reactions Analysis

Peptides can undergo various chemical reactions, many of which involve the peptide bonds that link the amino acids together. For example, peptide bonds can be broken down by hydrolysis, a reaction with water that splits the bond.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be influenced by factors like its amino acid composition and sequence, as well as the pH and temperature of its environment.


Scientific Research Applications

Peptide Synthesis and Racemization

  • Peptide Synthesis Techniques: Research has explored the synthesis of peptides, including those with similar components to the sequence , to understand their properties and potential applications. For instance, a study by Izumiya, Muraoka, and Aoyagi (1971) focused on the synthesis of several tripeptides and examined the separation of diastereomers using an amino acid analyzer (Izumiya, Muraoka, & Aoyagi, 1971).

Studies on Amino Acids and Peptides

  • Amino Acids Separation Techniques: Mohammad and Zehra (2008) conducted studies on the separation of amino acids, including DL-serine and DL-leucine, which are components of the given peptide sequence. This research provides insights into methods for separating complex amino acid mixtures, potentially useful in analyzing peptides (Mohammad & Zehra, 2008).
  • Polypeptide Synthesis and Conformational Studies: Mezö et al. (2000) synthesized branched polypeptides containing DL-Ala, L-serine, and L-leucine. They investigated the solution conformation of these polypeptides using CD spectroscopy, offering insights into the structural characteristics of similar peptide sequences (Mezö et al., 2000).

Topological Properties of Amino Acids

  • Charge Densities in Amino Acids: Flaig et al. (2002) determined the charge densities of several amino acids, including DL-serine and DL-valine, part of the peptide sequence. This study offers a deeper understanding of the electronic properties of amino acids, which can be crucial for their interaction and behavior in peptides (Flaig et al., 2002).

Oligopeptide Formation from Amino Acids

  • Formation of Oligopeptides: Illos et al. (2008) demonstrated the formation of oligopeptides from amino acids like DL-leucine and DL-valine in aqueous solutions. This research is important for understanding how complex peptides might form under certain conditions (Illos et al., 2008).

Safety And Hazards

The safety and potential hazards associated with a peptide depend on its specific properties and uses. Some peptides are used as therapeutics and have been extensively tested for safety and efficacy. However, all peptides should be handled with care to avoid potential risks.


Future Directions

The field of peptide research is rapidly advancing, with new synthetic methods, analytical techniques, and applications being developed. Future research may lead to the discovery of new peptides with therapeutic potential, as well as improved methods for peptide synthesis and analysis.


properties

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAVSUZGDPFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1148.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146157903

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 2
Reactant of Route 2
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 3
Reactant of Route 3
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 4
Reactant of Route 4
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 5
Reactant of Route 5
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Reactant of Route 6
Reactant of Route 6
H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.